molecular formula C10H14O4 B1268433 Bicyclo[2.2.2]octane-1,4-dicarboxylic acid CAS No. 711-02-4

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

Cat. No.: B1268433
CAS No.: 711-02-4
M. Wt: 198.22 g/mol
InChI Key: KVOACUMJSXEJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a bicyclic organic compound with the molecular formula C₁₀H₁₄O₄. It is characterized by a rigid, cage-like structure that consists of two fused cyclohexane rings. This compound is notable for its stability and unique three-dimensional shape, which makes it an interesting subject for various scientific studies .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks. . The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes that are essential for the structural integrity of metal-organic frameworks . The nature of these interactions is primarily based on the coordination chemistry between the carboxylate groups of this compound and metal ions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular function highlight the compound’s potential as a modulator of cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to metal ions through its carboxylate groups, forming stable coordination complexes that are crucial for its biochemical activity . These complexes can inhibit or activate specific enzymes, depending on the nature of the interaction. For example, this compound can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage caused by reactive oxygen species . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression . Degradation products of the compound may also accumulate over time, potentially leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation . By influencing these pathways, this compound can alter the levels of key metabolites, affecting overall cellular metabolism . Additionally, the compound’s interactions with cofactors such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide play a crucial role in its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as solute carrier family proteins . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it modulates oxidative phosphorylation and reactive oxygen species production . The subcellular localization of the compound is crucial for its biochemical activity and overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by hydrolysis of the resulting adduct . Another method includes the formation of a semicarbazone intermediate, which is then reduced to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often employ catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is unique due to its specific three-dimensional structure, which provides distinct advantages in terms of stability and reactivity. Its ability to form stable complexes with other molecules sets it apart from similar compounds .

Properties

IUPAC Name

bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-7(12)9-1-2-10(5-3-9,6-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOACUMJSXEJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345872
Record name Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-02-4
Record name Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 1,4-dicarbomethoxybicyclo[2.2.2]octane (31.7 g, 0.14 mole) in tetrahydrofuran (200 mL) and isopropanol (70 mL) was treated with a solution of lithium hydroxide hydrate (17.7 g, 0.42 mole) in water (200 mL), and the mixture was heated to 6°-70° C. for 2.5 h with stirring. The organic solvents were removed in vacuo, and the alkaline aqueous solution was filtered, then the filtrate was cooled on an ice bath and acidified with concentrated hydrochloric acid (40 mL). The solid was filtered, rinsed with cold water, and partially air dried overnight, then further dried under vacuum, triturated from acetonitrile, and redried in vacuo to afford 27.19 g (98%) of subject material as a white solid. No MS could be obtained. 1H NMR (d6-DMSO) δ 12.09 (br s, 2H), 1.66 (s, 12H).
Quantity
31.7 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Reactant of Route 2
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Customer
Q & A

Q1: What makes Bicyclo[2.2.2]octane-1,4-dicarboxylic acid interesting for material science?

A1: this compound is a valuable building block for creating Metal-Organic Frameworks (MOFs) with unique properties. Its rigid, three-dimensional structure can impart significant stability to the resulting MOFs, a desirable trait for applications like gas separation. [] Furthermore, its non-aromatic nature allows for the creation of transparent MOFs, opening possibilities for studying molecules within a confined, solid-state environment. []

Q2: Are there any specific examples of this compound being used in functional materials?

A2: Yes, researchers have successfully synthesized zinc-based MOFs using this compound as a linker. [] These MOFs demonstrate high thermal stability and have shown promise in size-exclusion-based hydrocarbon separations, effectively separating hexane isomers based on minute differences in their kinetic diameters. []

Q3: Beyond MOFs, what other applications has this compound been explored for?

A3: this compound has been used as a monomer in the synthesis of rigid-rod benzobisthiazole polymers. [] These polymers, known for their exceptional thermal and oxidative stability, are colorless and soluble, making them attractive for applications requiring high-performance materials. []

Q4: Have there been improvements in the synthesis of this compound?

A4: Yes, researchers have developed a more efficient and cost-effective method for synthesizing this compound. [] This method utilizes microwave irradiation to accelerate the reaction, significantly reducing the overall synthesis time. [] Additionally, it replaces the use of large quantities of Raney nickel with a solid-phase approach, enhancing both safety and cost-effectiveness. []

Q5: Can this compound be used to create multifunctional materials?

A5: Recent research indicates that this compound can be incorporated into zinc-based MOFs that exhibit both luminescence detection capabilities and proton conductivity. [] These MOFs demonstrate potential for applications in environmental monitoring by detecting antibiotics like nitrofurantoin and nitrofurazone. [] Furthermore, their proton conductivity makes them promising candidates for clean energy applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.